(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound with the molecular formula C7H10N4 It features an imidazo[1,2-b]pyrazole core, which is a fused bicyclic structure containing both imidazole and pyrazole rings
Mechanism of Action
Pharmacokinetics (ADME)
- The compound’s absorption depends on its lipophilicity and solubility. It may be orally bioavailable. Its volume of distribution and protein binding properties are not well-documented . Liver enzymes likely metabolize it, but specific pathways remain unknown. Elimination occurs via urine or feces.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with formaldehyde and ammonium acetate under acidic conditions to form the imidazo[1,2-b]pyrazole core. The resulting intermediate is then subjected to further functionalization to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its presence in many biologically active molecules.
Pyrazole: Another five-membered ring with two adjacent nitrogen atoms, commonly found in pharmaceuticals.
Imidazo[1,2-a]pyridine: A fused bicyclic structure similar to imidazo[1,2-b]pyrazole, with applications in medicinal chemistry.
Uniqueness
(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6-methyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRTRSPEFVOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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